N1-(2-chlorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. For example, the presence of the oxalamide group could potentially make this compound polar and capable of forming hydrogen bonds . The chlorophenyl and methoxyphenyl groups could potentially make this compound somewhat hydrophobic.Scientific Research Applications
Organic Synthesis and Characterization
- A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, applicable to the synthesis of anthranilic acid derivatives and oxalamides, which may provide a foundation for the synthesis and characterization of N1-(2-chlorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (Mamedov et al., 2016).
- Research on the reactivity of oxalamide-based carbenes offers insights into the synthesis and potential reactivity of similar compounds, providing a basis for understanding the chemical properties and reactions of this compound (Braun et al., 2012).
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCACRVIONVHUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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